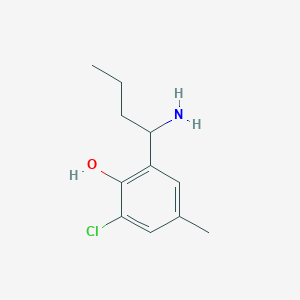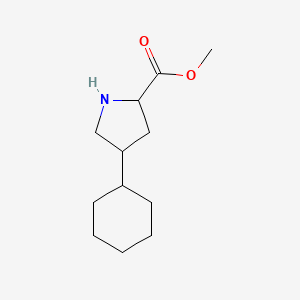![molecular formula C5H10N2O2 B13318796 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B13318796.png)
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol is an organic compound with the molecular formula C₅H₁₀N₂O₂. It is a versatile molecule that contains both a cyano group and a hydroxyethylamino group, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol typically involves the reaction of 2-aminoethanol with cyanogen bromide under controlled conditions. The reaction proceeds as follows:
Reactants: 2-aminoethanol and cyanogen bromide.
Conditions: The reaction is carried out in an aqueous medium at a temperature of around 0-5°C.
Procedure: 2-aminoethanol is added to a solution of cyanogen bromide in water, and the mixture is stirred for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted amines, oxo derivatives, and other functionalized compounds.
Aplicaciones Científicas De Investigación
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyethylamino group can participate in hydrogen bonding and nucleophilic interactions. These properties enable the compound to engage in a wide range of chemical reactions and biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminoethylamino)ethanol: This compound is similar in structure but lacks the cyano group.
2-[(2-hydroxyethyl)(octyl)amino]ethan-1-ol: This compound has a longer alkyl chain, making it more hydrophobic.
N,N-bis(2-hydroxyethyl)ethylenediamine: This compound has two hydroxyethyl groups, increasing its solubility in water.
Uniqueness
2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol is unique due to the presence of both a cyano group and a hydroxyethylamino group, which confer distinct reactivity and versatility in chemical synthesis and applications.
Propiedades
Fórmula molecular |
C5H10N2O2 |
|---|---|
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)cyanamide |
InChI |
InChI=1S/C5H10N2O2/c6-5-7(1-3-8)2-4-9/h8-9H,1-4H2 |
Clave InChI |
LMIZSHSKIQZXAL-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


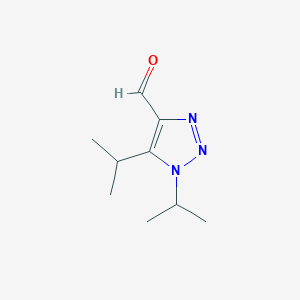
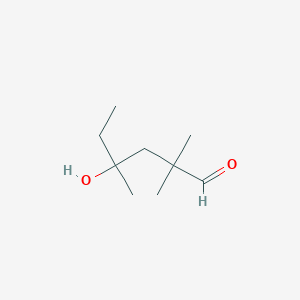


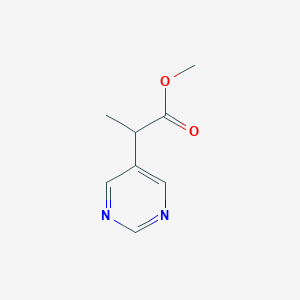
![4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13318745.png)
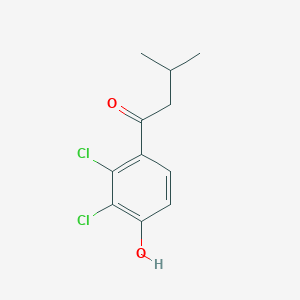
![1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13318762.png)
![3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13318766.png)


![1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13318774.png)
